molecular formula C18H17N3O2S B2526806 3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 900008-68-6

3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No. B2526806
CAS RN: 900008-68-6
M. Wt: 339.41
InChI Key: HWVZJKNLSGAVBW-UHFFFAOYSA-N
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Description

The compound "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-component one-pot reactions, as seen in the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives . These methods are advantageous due to their efficiency and the potential to generate a diverse array of compounds from simple precursors. Similarly, the synthesis of 3,6-di(pyridin-2-yl)pyridazines has been achieved through inverse-electron-demand Diels-Alder reactions, which can be accelerated under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine."

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex and is often characterized by X-ray crystallography. For instance, gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine have been studied, revealing various coordination geometries and polymer formations . Understanding the molecular structure is crucial for predicting the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions. For example, the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols has been explored, showing interesting antioxidant properties . The reactivity of the compound "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" would likely be influenced by the presence of the dimethoxyphenyl and pyridinylmethylthio groups, which could affect its electron distribution and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on their substitution patterns. For instance, the solubility, stability, and optical properties can be influenced by the nature of the substituents and the overall molecular structure . The antibacterial and antifungal activities of some pyridazine derivatives have been evaluated, indicating potential medicinal applications . Similarly, the antiproliferative activity of imidazo[1,2-a]pyridine analogues against various cancer cell lines has been investigated, demonstrating the therapeutic potential of pyridazine-related compounds .

Scientific Research Applications

Water Oxidation Applications

A study detailed the synthesis of dinuclear complexes related to pyridazine derivatives, demonstrating their application in water oxidation. The research highlights the electronic absorption and redox properties consistent with the electron donor/acceptor ability of the axial ligand, showcasing the potential of such compounds in catalyzing oxygen evolution with significant turnover numbers (R. Zong & R. Thummel, 2005).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

Another study synthesized novel derivatives from a related chemical structure, testing their anti-inflammatory, analgesic, and anticonvulsant activities. The results indicated significant biological activities, suggesting the potential therapeutic applications of these compounds (E. El-Sawy et al., 2014).

Anticancer Agents

Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound , revealed their potential as anticancer agents. The study developed routes for synthesizing these compounds, indicating their less active but noteworthy antitumor activity compared to other compounds (C. Temple et al., 1987).

Synthesis and Biological Activity of Arylazothiazole Disperse Dyes

A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine derivatives for dyeing polyester fibers, explored their color characteristics, fastness properties, and biological activities. These compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their applicability in creating sterile or biologically active fabrics (M. Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of this compound, if it has biological activity, would depend on its structure and the target it interacts with. Without specific information, it’s impossible to predict its mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-22-16-5-3-14(11-17(16)23-2)15-4-6-18(21-20-15)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZJKNLSGAVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

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